2-(2-Phenylethoxy)ethanol

概述

描述

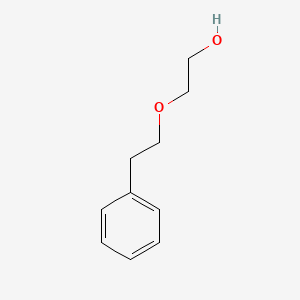

2-(2-Phenylethoxy)ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a faint aromatic odor. This compound is part of the class of alcohols and ethers, specifically a phenyl ether with an ethoxyethanol group. It is used in various industrial applications due to its solvent properties and is also known for its role in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Phenylethoxy)ethanol can be synthesized through several methods. One common method involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide. This reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .

Another method involves the reaction of phenol with ethylene carbonate using a sodium mordenite catalyst. This reaction is solventless and heterogeneously catalyzed, providing high selectivity and yield of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting phenol with ethylene oxide in an alkaline environment. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in an autoclave to handle the gaseous ethylene oxide and maintain the necessary reaction conditions .

化学反应分析

Types of Reactions

2-(2-Phenylethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxyacetic acid.

Reduction: It can be reduced to form 2-phenylethanol.

Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium alkoxides or halides are commonly used in substitution reactions.

Major Products

Oxidation: Phenoxyacetic acid.

Reduction: 2-Phenylethanol.

Substitution: Various ethers and esters depending on the nucleophile used.

科学研究应用

Applications in the Cosmetic and Fragrance Industry

Fragrance Component :

2-(2-Phenylethoxy)ethanol is extensively used in perfumery due to its sweet and floral aroma. It serves as a key ingredient in various cosmetic products such as soaps, shampoos, and deodorants. Its pleasant scent enhances the overall fragrance profile of these products .

Preservative Properties :

The compound exhibits antimicrobial properties, making it effective as a preservative in cosmetics and personal care items. Its bacteriostatic activity contributes to extending the shelf life of these products by inhibiting microbial growth .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized in drug formulations due to its solvent properties and ability to enhance the stability of active ingredients. Its antimicrobial characteristics also make it suitable for use in antiseptic creams and other medicinal formulations .

Food Industry Applications

Flavoring Agent :

This compound is recognized for its flavoring properties, often used in food products such as ice cream, candy, and non-alcoholic beverages. It imparts a sweet floral taste that enhances the sensory experience of these foods .

Industrial Uses

Chemical Intermediate :

this compound serves as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo nitration or sulfonation allows for the production of substituted compounds that are valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study explored the bacteriostatic activity of this compound derivatives against various microorganisms. The results indicated that this compound significantly disrupts microbial cell membranes, leading to its effective use as an antimicrobial agent in personal care products .

Case Study 2: Flavor Profile Enhancement

Research conducted on wine fermentation revealed that yeasts produce this compound during alcohol fermentation processes. This compound contributes to the complex aroma and flavor profile of wines, highlighting its importance in the beverage industry .

作用机制

The mechanism of action of 2-(2-Phenylethoxy)ethanol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and function, leading to antimicrobial effects. It also acts as a solvent, enhancing the solubility and bioavailability of other compounds. The molecular targets include membrane lipids and proteins involved in cellular transport and signaling pathways .

相似化合物的比较

Similar Compounds

2-Phenoxyethanol: Similar in structure but lacks the ethoxy group.

2-Phenylethanol: Similar but lacks the ethoxyethanol group.

Phenoxyacetic acid: An oxidized form of 2-(2-Phenylethoxy)ethanol.

Uniqueness

This compound is unique due to its combination of phenyl, ethoxy, and ethanol groups, which confer distinct solvent properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .

生物活性

2-(2-Phenylethoxy)ethanol, also known as 2-phenylethanol (2-PE), is an aromatic alcohol with diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Phenylethanol is characterized by a phenyl group attached to a primary alcohol, giving it unique amphipathic properties that influence its interaction with biological membranes. Its chemical formula is and it is commonly used in the cosmetic and food industries due to its rose-like fragrance.

Research indicates that 2-PE exhibits significant bacteriostatic and bactericidal activities. The compound disrupts bacterial cell membranes by incorporating into lipid bilayers, leading to increased membrane fluidity and altered lipid organization. This disruption affects various cellular processes, including:

- Protein Synthesis : 2-PE has been shown to impact DNA, RNA, and protein synthesis in bacteria, which contributes to its antimicrobial effects .

- Conversion to More Toxic Derivatives : The bactericidal activity may depend on the conversion of 2-PE into phenylacetaldehyde, a more toxic compound for bacteria .

Case Studies

A study highlighted the correlation between the hydrophobicity of 2-PE derivatives and their bacteriostatic potency. The incorporation of these derivatives into model membranes was quantitatively assessed using laurdan fluorescence spectroscopy, which revealed changes in membrane structure that corresponded to increased bacteriostatic activity .

| Compound Derivative | Bacteriostatic Activity | Membrane Fluidity Impact |

|---|---|---|

| Phenylacetic Acid | High | Significant |

| Phenyllactic Acid | Moderate | Moderate |

| Methyl Phenylacetate | Low | Minimal |

Fungal Activity

Interestingly, while 2-PE can inhibit the growth of certain fungi, some fungi produce derivatives of 2-PE that exhibit their own bacteriostatic properties. This dual role highlights the complex interactions between microbial species and their metabolites .

Biotechnological Production

The production of 2-PE through biotransformation processes has gained attention as an environmentally friendly alternative to chemical synthesis. Utilizing microorganisms such as Kluyveromyces strains in whey permeate-based media has shown promising results for enhancing yield while minimizing by-product formation .

Production Yield Data

| Culture Medium | Strain | Yield (g/L) |

|---|---|---|

| Whey Permeate | K. lactis WUT175 | 2.59 |

| Standard Medium | K. lactis WUT175 | 1.88 |

Safety and Toxicology

Toxicological assessments indicate that 2-PE is not mutagenic in bacterial assays and does not significantly increase sister chromatid exchanges in human lymphocytes . This safety profile supports its use in consumer products.

属性

IUPAC Name |

2-(2-phenylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZPWWIVZVTDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34383-56-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-phenylethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34383-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30527972 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74121-91-8 | |

| Record name | 2-(2-Phenylethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。